Field: Medical Science
Application: Pyrrole-2-carboxaldehyde (Py-2-C) derivatives, which include 4-phenyl-1H-pyrrole-2-carboxylic acid, have been isolated from many natural sources, including fungi, plants (roots, leaves, and seeds), and microorganisms.
Field: Organic Chemistry
Application: Pyrrole derivatives are used in the synthesis of various organic compounds.
Results: This method showed excellent functional group tolerance and resulted in excellent yields.
Field: Agricultural Chemistry
Application: Pyrrole containing analogs are considered as a potential source of biologically active compounds that contains a significant set of advantageous properties and can be found in many natural products.
4-Phenyl-1H-pyrrole-2-carboxylic acid is an organic compound with the molecular formula and a molecular weight of 187.20 g/mol. It features a pyrrole ring substituted with a phenyl group at the 4-position and a carboxylic acid group at the 2-position. This compound is characterized by its aromatic properties and potential for engaging in various
Research indicates that 4-phenyl-1H-pyrrole-2-carboxylic acid exhibits various biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, compounds similar to this structure have shown promise in modulating neurotransmitter systems, which could have implications in treating neurological disorders .
Several methods exist for synthesizing 4-phenyl-1H-pyrrole-2-carboxylic acid:
4-Phenyl-1H-pyrrole-2-carboxylic acid finds applications in various fields:
Studies on 4-phenyl-1H-pyrrole-2-carboxylic acid have focused on its interactions with biological targets. For instance, research has highlighted its ability to modulate receptor activity in neuronal cells, suggesting a mechanism through which it may exert neuroprotective effects. Additionally, its interactions with enzymes involved in metabolic pathways have been investigated, providing insights into its potential therapeutic roles .
Several compounds share structural similarities with 4-phenyl-1H-pyrrole-2-carboxylic acid. Here are some notable examples:
Compound Name | CAS Number | Similarity Index |
---|---|---|
5-(Naphthalen-1-yl)-1H-pyrrole-2-carboxylic acid | 368211-43-2 | 0.95 |
5-(4-(tert-butyl)phenyl)-1H-pyrrole-2-carboxylic acid | 1226064-61-4 | 0.92 |
5-(1H-Indol-4-yl)-1H-pyrrole-2-carboxylic acid | 2111055-45-7 | 0.90 |
7-Methyl-1H-indole-2-carboxylic acid | 18474-60-7 | 0.95 |
The uniqueness of 4-phenyl-1H-pyrrole-2-carboxylic acid lies in its specific substitution pattern and functional groups that allow it to engage in diverse